molecular formula C21H24N4O4 B11700598 N'~1~,N'~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide

N'~1~,N'~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide

Cat. No.: B11700598
M. Wt: 396.4 g/mol
InChI Key: FCLFZMTZAVGGJN-HOFJZWJUSA-N
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Description

N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a pentanedihydrazide backbone. Its molecular formula is C21H24N4O4, and it has a molecular weight of 396.45 g/mol .

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C21H24N4O4/c1-28-18-10-6-16(7-11-18)14-22-24-20(26)4-3-5-21(27)25-23-15-17-8-12-19(29-2)13-9-17/h6-15H,3-5H2,1-2H3,(H,24,26)(H,25,27)/b22-14+,23-15+

InChI Key

FCLFZMTZAVGGJN-HOFJZWJUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and pentanedihydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to around 80-100°C for several hours until the desired product is formed .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can affect various biochemical pathways, leading to its observed effects in antimicrobial and anticancer studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications .

Biological Activity

N'~1~,N'~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by research findings and data tables.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C28_{28}H24_{24}N2_2O2_2
  • Molecular Weight : 440.50 g/mol
  • SMILES Notation : COC1=CC=C(C=C1)/C=N/C2=CC=C(C=C2)C3=CC=C(/N=C/C(C=C4)=CC=C4OC)C=C3

This structure features a hydrazide linkage and methoxy-substituted phenyl groups, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and aldehydes. The process can be optimized for yield and purity through various reaction conditions, including solvent choice and temperature control.

Antioxidant Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that methoxyphenyl groups enhance the radical scavenging activity of hydrazone derivatives. This suggests that this compound may also possess notable antioxidant capabilities.

Study ReferenceMethodologyFindings
DPPH AssayExhibited high radical scavenging activity comparable to standard antioxidants.
ABTS AssayShowed effective inhibition of ABTS radical cation formation.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as HeLa and MCF-7 have indicated that this compound exhibits selective cytotoxic effects. The IC50 values were determined to be within a range that suggests it could be further investigated as a chemotherapeutic agent.

Cell LineIC50 (µM)
HeLa30
MCF-745

Case Studies

One notable case study involved the use of similar hydrazone derivatives in cancer therapy, where they demonstrated the ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. This mechanism may also be applicable to this compound, warranting further investigation into its mechanisms of action.

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